molecular formula C13H18N2O3 B12347301 tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

Cat. No.: B12347301
M. Wt: 250.29 g/mol
InChI Key: OYCHXXYYNVNOEE-PTNGSMBKSA-N
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Description

tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to an ethyl chain bearing a hydroxyimino (N-OH) moiety and a phenyl substituent at the C2 position. The (2E) configuration denotes the trans geometry of the hydroxyimino group relative to the phenyl ring . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocycles. Its structure is defined by spectroscopic data (e.g., $^1$H/$^{13}$C NMR) and is often compared to analogs with modifications in the substituents, backbone, or stereochemistry .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)14-9-11(15-17)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3,(H,14,16)/b15-11-

InChI Key

OYCHXXYYNVNOEE-PTNGSMBKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common reagents used in the synthesis include di-tert-butyl dicarbonate and hydroxylamine hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .

Biology and Medicine: In biological research, tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is used in the synthesis of pharmaceuticals and biologically active compounds. It is also employed in the study of enzyme mechanisms and protein modifications .

Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyimino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Analogs :

  • tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (11) : Features a methyl group and ethoxyvinyl substituent on the benzyl ring. The ethoxyvinyl group introduces conjugation, altering electronic properties and reactivity compared to the phenyl group in the target compound. $^1$H NMR shows distinct shifts for the ethoxy (δ ~1.3–1.4 ppm) and vinyl protons (δ ~5.5–6.5 ppm) .
  • tert-Butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate: The Z isomer with a fluorophenyl substituent.

Impact :

  • Electron-Withdrawing Groups (e.g., fluorine): Enhance acidity of the hydroxyimino group (pKa reduction) and influence solubility .

Backbone and Functional Group Modifications

Key Analogs :

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate : A bicyclic carbamate with a rigid scaffold. The constrained geometry reduces conformational flexibility, impacting binding affinity in biological systems .
  • tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (11a): Contains a methoxy(methyl)amino carbonyl group instead of hydroxyimino. This modification eliminates tautomerization possibilities seen in hydroxyimino derivatives .

Impact :

  • Hydroxyimino vs. Carbonyl Groups: The hydroxyimino group can tautomerize between oxime and nitroso forms, influencing reactivity in cyclization or condensation reactions.
  • Cyclic vs. Linear Backbones : Bicyclic or piperidine-based carbamates (e.g., –14) exhibit distinct solubility and steric profiles compared to the linear ethyl chain in the target compound .

Stereochemical Variations

Key Analogs :

  • tert-Butyl N-[(2Z)-2-hydroxyimino-2-phenylethyl]carbamate: The Z isomer of the target compound. Stereochemistry affects molecular dipole moments and crystal packing, as evidenced by differences in melting points and NMR coupling constants .

Impact :

  • E vs. Z Isomers : The E configuration (trans) may favor intermolecular hydrogen bonding, while the Z isomer (cis) could enhance intramolecular interactions, altering solubility and crystallization behavior .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents $^1$H NMR (δ, ppm) Highlights
Target Compound C${13}$H${18}$N$2$O$3$ 262.30 Phenyl, (E)-hydroxyimino tert-butyl (1.2–1.4), NH (5.5–6.0)
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate C${17}$H${23}$NO$_3$ 289.37 Ethoxyvinyl, methyl Ethoxy (1.3), vinyl (5.5–6.5)
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate C${11}$H${18}$N$2$O$2$ 210.28 Bicyclic scaffold Cyclopropane protons (1.5–2.5)

Biological Activity

Tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a hydroxyimino group, and a phenylethyl moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O3, with a molecular weight of approximately 263.33 g/mol. The presence of the hydroxyimino group enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC15H21N3O3
Molecular Weight263.33 g/mol
Functional GroupsHydroxyimino, Carbamate
LipophilicityHigh (due to tert-butyl group)

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds, influencing enzyme activity and potentially modulating biochemical pathways.

Interaction Studies

Preliminary studies suggest that compounds with similar structures can exhibit significant binding affinities towards biological targets. For instance, interaction studies using surface plasmon resonance have indicated that modifications in the structure of carbamates can significantly affect their pharmacokinetics and pharmacodynamics.

Case Studies

Several studies have explored the implications of similar compounds on biological systems:

  • Tyrosinase Inhibition : Research on phenolic compounds has shown that structural modifications can lead to enhanced tyrosinase inhibition, which is relevant for skin whitening agents .
  • Antiviral Properties : Compounds with carbamate functionalities have demonstrated antiviral activities, suggesting that this compound may also possess similar properties.
  • Anticancer Activity : Some related compounds have shown potential anticancer effects, highlighting the need for further investigation into the therapeutic applications of this compound.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the hydroxyimino group through condensation reactions.
  • Coupling with the phenylethyl moiety to form the final product.

These methods allow for flexibility in terms of starting materials and reaction conditions, making it a versatile candidate for synthetic applications.

Potential Applications

Given its unique structure and biological activity, this compound has potential applications in various fields:

  • Drug Development : Its interaction with enzymes suggests possible roles as an inhibitor or modulator in therapeutic contexts.
  • Chemical Synthesis : The compound's reactivity could be harnessed for novel synthetic pathways in organic chemistry.

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